molecular formula C9H8FN3O B1442002 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine CAS No. 1260777-27-2

5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine

Cat. No. B1442002
M. Wt: 193.18 g/mol
InChI Key: TWPDMJKXUYUWBI-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine (5-FPMA) is a synthetic compound that can be used in a variety of scientific research applications. It is a heterocyclic aromatic amine, meaning it is composed of a nitrogen atom, a carbon atom, and a ring structure consisting of three other atoms. 5-FPMA has been used for its ability to bind with certain proteins and peptides, making it a useful tool for studying the structure and function of these molecules. In addition, 5-FPMA has been studied for its potential applications in drug discovery and development.

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : Research has shown the successful synthesis of related 1,2,4-oxadiazole derivatives, which have demonstrated good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

  • Photochemistry and Synthesis of Fluorinated Structures : Studies have explored the photochemistry of fluorinated 1,2,4-oxadiazoles, leading to the synthesis of fluorinated heterocycles. This research emphasizes the photoreactivity of fluorinated oxadiazoles and their applications in synthesizing target fluorinated structures (Pace et al., 2004).

  • Molecular Rearrangements and Formation of 1,2,4-Triazoles : Investigations into the photochemistry of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles have led to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles, highlighting the compound's potential in chemical synthesis and molecular rearrangements (Buscemi et al., 1996).

  • Generalized Synthesis of Oxadiazoles : A generalized synthesis approach for 3-amino-5-aryl-, 3-amino-5-polyfluorophenyl-, and 3-amino-5-alkyl-1,2,4-oxadiazoles has been developed, providing a pathway for creating various substituted 1,2,4-oxadiazoles (Medici et al., 2002).

  • Liquid Crystalline Properties : Research has also been conducted on the liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds, which could have implications for materials science and engineering (Zhu et al., 2009).

  • Antimicrobial and Anticancer Agents : Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine has shown potential as both antimicrobial and anticancer agents, with certain derivatives demonstrating selectivity towards specific cancer cell lines (Ahsan & Shastri, 2015).

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)5-8-12-9(11)13-14-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPDMJKXUYUWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NO2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
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5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
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5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
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5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
Reactant of Route 5
5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
Reactant of Route 6
5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine

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